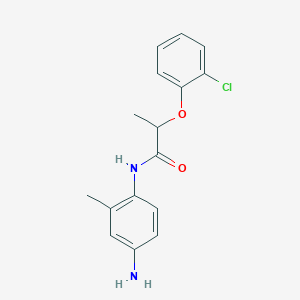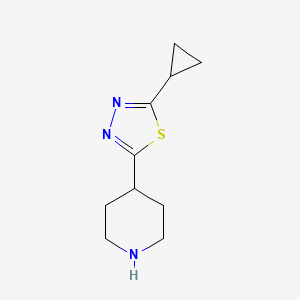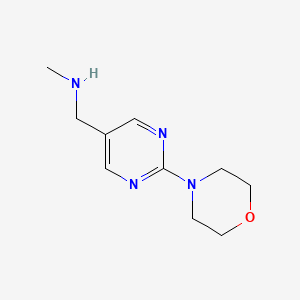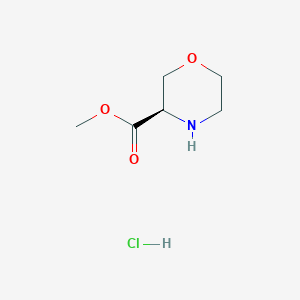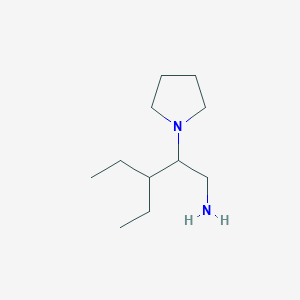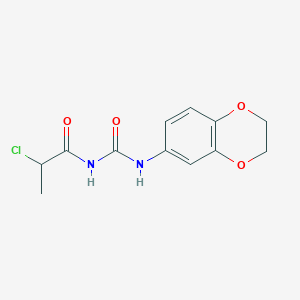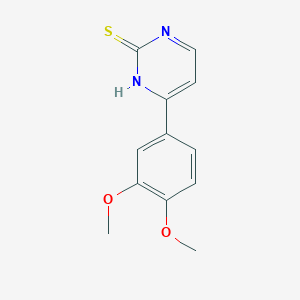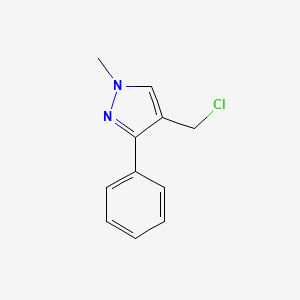![molecular formula C15H20N2O B1453945 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0](/img/structure/B1453945.png)
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Overview
Description
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is the tropomyosin receptor, a protein found on the surface of muscle cells . This receptor plays a crucial role in muscle contraction by regulating the binding of calcium ions to tropomyosin .
Mode of Action
This compound interacts with the tropomyosin receptor, preventing calcium ions from binding to tropomyosin . This interaction inhibits muscle contraction, leading to a relaxation of the muscle cells .
Biochemical Pathways
It is known that the compound’s interaction with the tropomyosin receptor disrupts the normal calcium ion binding process, which is essential for muscle contraction . This disruption can have downstream effects on various cellular processes that rely on muscle contraction.
Pharmacokinetics
The compound’s molecular weight (24433 g/mol) suggests that it may have favorable bioavailability characteristics.
Result of Action
The primary result of this compound’s action is the inhibition of muscle contraction . By preventing calcium ions from binding to tropomyosin, the compound causes muscle cells to relax . This can have various effects at the molecular and cellular levels, depending on the specific type of muscle cell and the physiological context.
Biochemical Analysis
Biochemical Properties
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance . The compound’s interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been found to interact with proteins involved in neurodegenerative diseases, such as the tropomyosin receptor, which affects muscle contraction by preventing calcium ion binding .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By interacting with specific receptors and enzymes, this compound can alter gene expression patterns, leading to changes in cellular behavior. This modulation of gene expression is particularly relevant in the context of cancer research, where the compound’s ability to induce apoptosis in cancer cells has been studied .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, thereby altering the biochemical pathway. Additionally, the compound can activate or inhibit specific signaling pathways by interacting with receptors on the cell surface . These interactions can lead to changes in downstream signaling events, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting neuroprotection . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s interaction with cytochrome P450 can influence metabolic flux and alter the levels of metabolites within the cell . Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . Once localized, this compound can exert its effects on the organelle’s function, such as modulating mitochondrial respiration or influencing nuclear gene expression . The precise subcellular localization of the compound is therefore critical for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes in the presence of a copper catalyst to form 2-arylpyrrolidines . Another approach includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to control the reactivity of intermediates .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including central nervous system disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This compound has a similar core structure but with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions, respectively
Uniqueness
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPDWXBFAAFNG-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

